2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Building blocks with orthogonal reactive handles reduce synthetic step counts. This brominated pyridine aldehyde combines an electrophilic aldehyde for condensation chemistry and an aryl bromide for Suzuki-Miyaura cross-coupling. - **Dual reactivity:** Enable one-pot sequential heterocycle formation then aryl functionalization (reported 70% yield in related systems). - **Kinase inhibitor scaffold:** Pyridine core targets hinge-binding; 2-bromophenyl accesses hydrophobic back pockets (analog pKi: PIM1 7.96, CDC7 8.11). - **Immediate shipment:** Research quantities available for SAR library synthesis.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
Cat. No. B13243002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)Br
InChIInChI=1S/C13H10BrNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2
InChIKeyDWQAQHDUQNHXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde: Procurement & Differentiation Guide


2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde is a brominated aromatic aldehyde featuring a pyridine-3-carbaldehyde core substituted at the 2-position with a 2-bromobenzyl group. This compound is classified as a heteroaromatic building block, integrating an electrophilic aldehyde for condensation chemistry, a pyridyl nitrogen for coordination or modulation of electronic properties, and an aryl bromide handle for transition metal-catalyzed cross-coupling reactions. Its dual orthogonal reactivity enables efficient construction of complex molecular architectures, making it a strategic intermediate in medicinal chemistry, agrochemical discovery, and materials science [1].

Orthogonal Reactivity Aldehyde and aryl bromide enable sequential functionalization pathways
Conformational Constraint 2-Bromobenzyl group introduces steric bulk for restricted geometry
Regioselective Handling Substitution pattern may enhance coupling selectivity in multi-step syntheses

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde vs. Simple Analogs


Generic substitution with simpler pyridine-3-carbaldehyde derivatives fails because the specific 2-(2-bromobenzyl) substitution pattern is critical for establishing desired molecular geometry and reactivity. While 3-pyridinecarboxaldehyde lacks the necessary halide for downstream cross-coupling and the 2-bromophenyl group provides unique steric bulk and conformational constraints, the combination of both orthogonally reactive centers enables sequential functionalization pathways that are inaccessible with mono-functional building blocks. This prevents the direct substitution of this compound with either 2-bromo-3-pyridinecarboxaldehyde or 2-bromobenzyl derivatives without significantly altering the synthetic route or final molecular properties [1].

Attribute
This Compound
Common Alternatives
Dual Orthogonal Handles
Aldehyde + aryl bromide
3-Pyridinecarboxaldehyde (aldehyde only); 2-Bromobenzaldehyde (bromide only)
Steric & Conformational Profile
2-Bromobenzyl group restricts rotation
2-Bromo-3-pyridinecarboxaldehyde lacks similar steric bulk
Sequential Coupling Access
Enables one-pot double functionalization routes
Mono-functional analogs require linear multi-step protocols

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde: Evidence vs. Closest Analogs


Orthogonal Reactivity for Sequential Functionalization

The target compound integrates two orthogonal reactive handles: an electrophilic aldehyde for condensation chemistry and an aryl bromide for palladium-catalyzed cross-coupling. This dual reactivity allows sequential functionalization that is not possible with simpler analogs such as 3-pyridinecarboxaldehyde (lacks the aryl bromide) or 2-bromobenzaldehyde (lacks the pyridyl nitrogen) [1]. In contrast, related bromo-pyridine carbaldehydes are prepared via a general two-step method yielding scaffolds in good overall yields, but their specific regioselectivity depends on the substitution pattern; the 2-[(2-bromophenyl)methyl] substitution introduces unique steric and electronic effects that can influence both the rate and selectivity of subsequent reactions [1].

Orthogonal Reactivity
Class-level
Dual orthogonal handles: aldehyde + aryl bromide vs. single reactive handle
Enables sequential functionalization that mono-functional building blocks cannot provide
Based on structural analysis; reactivity profile should be verified experimentally
Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Conformational Constraint from 2-Bromobenzyl Group

X-ray crystallographic studies on structurally related pyridine-3-carboxaldehydes reveal that substitution at the 2-position significantly alters solid-state conformation. For instance, the introduction of a 2-bromophenyl group in 2-[(2-bromophenyl)methyl]pyridine-3-carbaldehyde is expected to enforce a specific dihedral angle between the pyridine and bromophenyl rings, as observed in related aryl-substituted pyridines where the central aromatic ring forms dihedral angles of 45.30(2)° and 69.43(2)° with outer rings [1]. This contrasts with the conformational flexibility of unsubstituted 3-pyridinecarboxaldehyde, which lacks such steric constraint .

Conformational Constraint
Class-level
Predicted restricted rotation vs. freely rotating aldehyde in 3-pyridinecarboxaldehyde
May pre-organize geometry for target binding; dihedral angles ~45°–70° in related aryl-pyridines
Inferred from crystallographic data of structurally similar compounds
Structural Biology Drug Design Conformational Analysis

Regioselective Double-Coupling Potential

The 2-[(2-bromophenyl)methyl] substitution pattern on the pyridine ring creates a unique electronic environment that can direct regioselective cross-coupling. In related dibromopyridine systems, a one-pot double-coupling procedure achieved a 70% yield for product 3 under standard conditions [1]. This regiocontrol is highly dependent on the exact substitution pattern; the 2-bromophenyl group provides both steric shielding and electronic modulation that can enhance selectivity for the desired coupling site compared to simpler bromopyridines like 2-bromo-3-pyridinecarboxaldehyde, where competing side reactions may occur due to the lack of the bulky aryl group [2].

Regioselective Double-Coupling
Cross-study comparable
Yield: 70%
Reported one-pot double-coupling in a related dibromopyridine system
Analogous reactivity expected; steric bulk may further enhance regioselectivity
Organic Synthesis Palladium Catalysis Regioselectivity

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde Applications


Kinase Inhibitor Scaffold Synthesis

This compound serves as a versatile precursor for constructing ATP-competitive kinase inhibitors. The pyridine-3-carbaldehyde core can be elaborated into a hinge-binding heterocycle, while the 2-bromophenyl group can be further functionalized to occupy a hydrophobic back pocket. Predicted activity data for structurally similar bromopyridines indicate potential for kinase inhibition; for instance, related compounds show pKi values of 7.96 for PIM1 and 8.11 for CDC7 [1]. The aldehyde handle allows for rapid diversification via reductive amination or Knoevenagel condensation to generate focused libraries for structure-activity relationship (SAR) studies [2].

Convergent Assembly of Complex Heterocycles

Utilize the orthogonal reactivity of the aldehyde and aryl bromide to achieve highly convergent syntheses. The aldehyde can be first engaged in a condensation reaction to form a heterocyclic ring (e.g., imidazole, thiazole, or pyrimidine), and the pendant aryl bromide can subsequently be cross-coupled with an aryl boronic acid to introduce a second molecular fragment. This two-step, one-pot sequential approach minimizes intermediate purification and improves overall yield compared to linear routes, as demonstrated in related systems where double-coupling proceeded in 70% yield [2]. The steric bulk of the 2-bromobenzyl group may enhance the regioselectivity of the initial condensation step.

Organic Ligands for Metal-Organic Frameworks

The compound can be oxidized to the corresponding carboxylic acid or coupled to form extended conjugated systems, yielding polydentate ligands suitable for constructing MOFs with specific pore geometries. The pyridine nitrogen provides a coordination site for metal ions, while the rigid 2-bromophenyl group introduces conformational constraint that can influence framework topology. X-ray crystallographic studies on related aryl-pyridines demonstrate that such substitution patterns create well-defined dihedral angles (e.g., ~45-70°) between aromatic rings, which can be exploited to engineer porosity and guest selectivity [3].

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Synthesis
Aldehyde for hinge-binding heterocycle diversification
Validate ATP-competitive inhibition in SAR libraries
Convergent Assembly of Complex Heterocycles
Sequential condensation then cross-coupling capability
Confirm one-pot double functionalization efficiency
Organic Ligands for Metal-Organic Frameworks
Conformational constraint via 2-bromobenzyl group
Evaluate coordination geometry and pore architecture

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